1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
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Overview
Description
1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C10H13N3. This compound is part of the pyrido[3,4-b]pyrazine family, known for its diverse applications in medicinal chemistry and organic synthesis. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves a multi-step process. One common method includes the nucleophilic substitution of a chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine. This is followed by the reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of dicationic molten salts as catalysts in solvent-free conditions or in green solvents like ethanol has been explored for similar compounds . This approach is environmentally friendly and offers high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms within the ring structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution can introduce a wide range of functional groups.
Scientific Research Applications
1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its kinase inhibitory activity.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell growth and proliferation .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine-2,3-dione: Known for its chiral substituents and similar synthetic routes.
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
Uniqueness: 1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-cyclopropyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C10H13N3/c1-2-8(1)13-6-5-12-9-7-11-4-3-10(9)13/h3-4,7-8,12H,1-2,5-6H2 |
InChI Key |
UNOZVAXUZFQLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCNC3=C2C=CN=C3 |
Origin of Product |
United States |
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